molecular formula C15H21BrO3 B8373669 4-Octyloxy-3-bromobenzoic acid

4-Octyloxy-3-bromobenzoic acid

Cat. No.: B8373669
M. Wt: 329.23 g/mol
InChI Key: BZMGEDKIRQLGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Octyloxy-3-bromobenzoic acid is a useful research compound. Its molecular formula is C15H21BrO3 and its molecular weight is 329.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H21BrO3

Molecular Weight

329.23 g/mol

IUPAC Name

3-bromo-4-octoxybenzoic acid

InChI

InChI=1S/C15H21BrO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(15(17)18)11-13(14)16/h8-9,11H,2-7,10H2,1H3,(H,17,18)

InChI Key

BZMGEDKIRQLGIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

540 mg (≃0.002 mole) of ##STR17## C5H11 and 700 mg (≃0.002 mole) of 3-bromo-4 octyloxybenzoic acid chloride are charged in a reactor containing 10 ml of pyridine and kept at ambient temperature for 48 hours. The reaction mixture is then poured into a solution containing 10 ml of concentrated H2SO4 and 100 g of ice. The organic fraction is extracted three times with ether then washed three times with water and finally dried on anhydrous Na2SO4. The solvent is evaporated and the product is recrystallised three times in ethanol. 850 ml of product are obtained. The molar efficiency is 73%. Step (d) of substituting the cyanide group for the bromine group
Name
3-bromo-4 octyloxybenzoic acid chloride
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 25 g (0.1 mole) amount of p-octyloxybenzoic acid was suspended in 120 ml of water. The temperature was increased to between 50° C. and 55° C. and 17.6 g (0.11 mole) of bromine were added over a period of 7 hours at that temperature. The suspended solids were then filtered and recrystallized from ethanol and pure 4-octyloxy-3-bromobenzoic acid was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

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